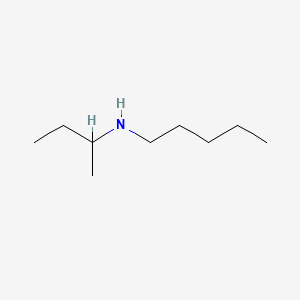
N-(Butan-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)pentan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butan-2-yl group attached to the nitrogen atom and a pentan-1-amine backbone. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)pentan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, butan-2-one can react with pentan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.
Alkylation of Amines: This method involves the alkylation of pentan-1-amine with butan-2-yl halide under basic conditions. The reaction typically uses a strong base like sodium hydride to deprotonate the amine, making it a better nucleophile for the alkylation reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The choice of reducing agent and reaction conditions is optimized to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)pentan-1-amine undergoes several types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
N-(Butan-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amine derivatives.
Biology: The compound can be used in the study of enzyme-substrate interactions involving amines.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving amine functionalities.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)pentan-1-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins that have affinity for amine groups.
Pathways Involved: It can participate in biochemical pathways involving amine metabolism, such as transamination and deamination reactions.
Comparison with Similar Compounds
Similar Compounds
Butan-2-amine: Similar in structure but lacks the pentan-1-amine backbone.
Pentan-1-amine: Similar in structure but lacks the butan-2-yl group.
N-Methylpentan-1-amine: Similar but with a methyl group instead of butan-2-yl.
Uniqueness
N-(Butan-2-yl)pentan-1-amine is unique due to its specific combination of a butan-2-yl group and a pentan-1-amine backbone, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not.
Properties
CAS No. |
41781-25-3 |
|---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N-butan-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-6-7-8-10-9(3)5-2/h9-10H,4-8H2,1-3H3 |
InChI Key |
CWPZHQHSRJKFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















